2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
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Description
The compound “2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one” is a complex organic molecule. It is related to the class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been studied for their potential pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of related compounds involves the preparation of bis(acetylphenoxy)acetamide derivatives, followed by bromination using NBS to produce bis(2-bromoacetyl)phenoxy)acetamides. These intermediates can then react with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives to afford the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Future Directions
Mechanism of Action
Target of Action
The compound, 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one, has been found to inhibit USP28 . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds to USP28, directly affecting its protein levels . This interaction results in the inhibition of USP28, which can lead to changes in the cellular processes that USP28 is involved in .
Biochemical Pathways
The inhibition of USP28 by the compound can affect various biochemical pathways. For instance, USP28 is known to regulate the stability of several proteins involved in cell cycle progression and DNA damage response . Therefore, the inhibition of USP28 can potentially disrupt these pathways, leading to changes in cell proliferation and DNA repair mechanisms .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability and efficacy .
Result of Action
The inhibition of USP28 by the compound can result in various molecular and cellular effects. For instance, it has been reported that the compound can inhibit the proliferation of certain cancer cell lines . Additionally, it can affect the cell cycle, potentially leading to cell cycle arrest .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the compound’s stability and efficacy. Moreover, the presence of other molecules in the cellular environment can potentially affect the compound’s interaction with its target .
Properties
IUPAC Name |
2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O4/c1-35-17-6-4-5-16(13-17)32-24-22(28-29-32)23(26-15-27-24)30-9-11-31(12-10-30)25(34)21-14-19(33)18-7-2-3-8-20(18)36-21/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDKVTKNLCNHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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